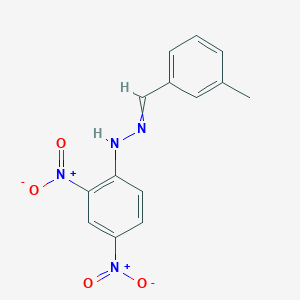

m-Tolualdehyde 2,4-dinitrophenylhydrazone

Description

Properties

IUPAC Name |

N-[(3-methylphenyl)methylideneamino]-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O4/c1-10-3-2-4-11(7-10)9-15-16-13-6-5-12(17(19)20)8-14(13)18(21)22/h2-9,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBRXQUGVASQBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334335 | |

| Record name | 1-(2,4-Dinitrophenyl)-2-[(3-methylphenyl)methylidene]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2880-05-9 | |

| Record name | 1-(2,4-Dinitrophenyl)-2-[(3-methylphenyl)methylidene]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-Tolualdehyde 2,4-Dinitrophenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

m-Tolualdehyde 2,4-dinitrophenylhydrazone chemical properties

Physicochemical Profiling, Synthesis, and Analytical Applications

Executive Summary

m-Tolualdehyde 2,4-dinitrophenylhydrazone (m-Tol-DNPH) is a semi-volatile organic compound primarily utilized as a reference standard in environmental monitoring and analytical chemistry.[1][2] It is the stable derivative formed by the condensation of m-tolualdehyde (3-methylbenzaldehyde) with 2,4-dinitrophenylhydrazine (2,4-DNPH).

This guide details the chemical properties, synthesis mechanisms, and critical chromatographic behaviors of m-Tol-DNPH. Particular emphasis is placed on its role in EPA Method 8315A , addressing the technical challenge of resolving the meta- isomer from its para- analogue during High-Performance Liquid Chromatography (HPLC) analysis.

Part 1: Chemical Identity & Physicochemical Profile[1][3]

The derivatization of aldehydes into hydrazones converts volatile, unstable carbonyls into stable, UV-active solids suitable for trace-level quantification.

1.1 Core Datasheet

| Property | Specification |

| Chemical Name | m-Tolualdehyde 2,4-dinitrophenylhydrazone |

| Synonyms | 3-Methylbenzaldehyde 2,4-DNPH; 2,4-Dinitro-N-(3-methylbenzylidene)aniline |

| CAS Registry Number | 2880-05-9 |

| Molecular Formula | C₁₄H₁₂N₄O₄ |

| Molecular Weight | 300.27 g/mol |

| Appearance | Orange to reddish-yellow crystalline solid |

| Melting Point | 212 – 215 °C (Decomposes) |

| Solubility | Insoluble in water; Soluble in Acetonitrile (ACN), Dimethylformamide (DMF), Ethyl Acetate.[1][3][4][5][6] |

| UV Absorption ( | 360 nm (in Acetonitrile) |

1.2 Structural Significance

The molecule features a hydrazone bridge (

Part 2: Synthesis & Reaction Mechanism

The synthesis of m-Tol-DNPH follows a classic nucleophilic addition-elimination pathway. This reaction is acid-catalyzed, typically using Brady’s Reagent (2,4-DNPH dissolved in sulfuric or phosphoric acid).

2.1 The Protocol

-

Reagent Preparation: Dissolve 2,4-DNPH in concentrated

, then dilute with ethanol/methanol. -

Addition: Add m-tolualdehyde (dissolved in ethanol) dropwise to the reagent.

-

Precipitation: The reaction is rapid; a yellow/orange precipitate forms immediately upon mixing.

-

Purification: Recrystallization from ethanol or acetonitrile is required to remove unreacted hydrazine and improve crystal lattice stability.

2.2 Reaction Mechanism (DOT Visualization)

The reaction proceeds via the protonation of the carbonyl oxygen, followed by the nucleophilic attack of the hydrazine nitrogen.

Figure 1: Acid-catalyzed condensation mechanism converting m-tolualdehyde to its hydrazone derivative.

Part 3: Analytical Characterization (Spectroscopy)

Confirmation of the derivative's identity relies on specific spectral signatures introduced by the hydrazone linkage and the nitro groups.

3.1 UV-Visible Spectroscopy

-

Primary Band: The extended conjugation between the dinitrophenyl ring and the aromatic aldehyde shifts the absorption maximum into the visible region.

- : 360 nm .[7][8]

-

Application: This specific wavelength is the standard detection setting for HPLC UV-Vis detectors in EPA Method 8315A.

3.2 Infrared Spectroscopy (FT-IR)

-

C=N Stretch: A sharp, distinct band at 1615–1630 cm⁻¹ . This confirms the formation of the hydrazone bridge.

-

N-H Stretch: A secondary amine stretch around 3280–3320 cm⁻¹ .

-

NO₂ Stretches: Symmetric and asymmetric stretches at 1330 cm⁻¹ and 1500–1530 cm⁻¹ , respectively.

Part 4: Chromatographic Applications (HPLC)

The primary industrial application of m-Tol-DNPH is as a calibration standard for air quality monitoring (vehicle exhaust, industrial stack emissions).

4.1 EPA Method 8315A Context

This method utilizes HPLC-UV to detect carbonyls.[9] The critical technical requirement is the separation of the m-tolualdehyde derivative from the p-tolualdehyde derivative.

-

Co-elution Risk: On standard C18 columns, the meta and para isomers often co-elute due to near-identical hydrophobicity.

-

Resolution Strategy:

-

Column Selection: Use high-efficiency core-shell columns (e.g., C18, 2.7 µm) or specialized phases like Pentafluorophenyl (PFP) which offer better selectivity for positional isomers based on pi-pi interactions.

-

Mobile Phase: A gradient of Acetonitrile/Water (typically 60:40 to 100:0) is standard.[10][11][12]

-

4.2 Analytical Workflow

Figure 2: Workflow for the determination of m-tolualdehyde in environmental samples via DNPH derivatization.

Part 5: Stability & Handling Protocols

To ensure data integrity, researchers must adhere to strict handling protocols due to the sensitivity of hydrazones.

-

Isomerization (Light Sensitivity):

-

Issue: Exposure to UV light can induce E/Z photo-isomerization around the C=N bond, leading to "ghost peaks" or split peaks in HPLC.

-

Protocol: Store standards in amber glass vials. Perform extractions and analysis under low-light conditions or yellow light.

-

-

pH Sensitivity:

-

Issue: Hydrazones can hydrolyze back to the parent aldehyde and hydrazine in strongly acidic aqueous environments over time.

-

Protocol: Ensure HPLC mobile phases are not highly acidic (pH > 3 is recommended for column longevity and analyte stability).

-

-

Storage:

-

Solid: Store at 2–8°C.[6]

-

Solution: Standards in acetonitrile are stable for roughly 30 days if refrigerated and kept dark.

-

References

-

U.S. Environmental Protection Agency (EPA). (1996).[13] Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[7][13][14] Revision 1. [Link]

-

National Institute of Standards and Technology (NIST). (2023). m-Tolualdehyde 2,4-dinitrophenylhydrazone - Physical Properties. NIST Chemistry WebBook, SRD 69.[10] [Link]

Sources

- 1. M-TOLUALDEIDE 2,4-DINITROFENILIDrazone CAS#: 2880-05-9 • ChemWhat | Database di prodotti chimici e biologici [chemwhat.it]

- 2. hplc.eu [hplc.eu]

- 3. 间甲基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. m-Tolualdehyde 2,4-Dinitrophenylhydrazone | 2880-05-9 | TCI EUROPE N.V. [tcichemicals.com]

- 5. m-Tolualdehyde 2,4-Dinitrophenylhydrazone | 2880-05-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. m-Tolualdehyde | 620-23-5 [chemicalbook.com]

- 7. epa.gov [epa.gov]

- 8. researchgate.net [researchgate.net]

- 9. amptius.com [amptius.com]

- 10. P-tolualdehyde 2,4-dinitro-phenylhydrazone [webbook.nist.gov]

- 11. shimadzu.com [shimadzu.com]

- 12. longdom.org [longdom.org]

- 13. epa.gov [epa.gov]

- 14. epa.gov [epa.gov]

Introduction: The Synergy of Classical Chemistry and Modern Spectroscopy

An In-depth Technical Guide to the ¹H NMR Spectrum of m-Tolualdehyde 2,4-dinitrophenylhydrazone

This guide provides a comprehensive examination of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of m-tolualdehyde 2,4-dinitrophenylhydrazone. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation. The document moves beyond a mere presentation of data, focusing on the underlying chemical principles that govern the spectral output, the experimental causality, and the self-validating protocols required for unambiguous characterization.

For decades, the derivatization of aldehydes and ketones with 2,4-dinitrophenylhydrazine (DNPH), commonly known as Brady's reagent, has been a cornerstone of qualitative organic analysis.[1][2][3] This reaction produces brightly colored 2,4-dinitrophenylhydrazone precipitates, whose distinct melting points offer a reliable method for identification.[4][5] While effective, this classical method is significantly enhanced when coupled with modern spectroscopic techniques.

¹H NMR spectroscopy provides an exquisitely detailed picture of a molecule's structure by probing the chemical environment of every hydrogen atom.[6][7] By analyzing the ¹H NMR spectrum of a DNPH derivative, such as m-tolualdehyde 2,4-dinitrophenylhydrazone, we can move from simple detection to absolute structural confirmation. This guide details the synthesis, purification, and complete ¹H NMR spectral interpretation of this compound, providing a robust framework for its characterization.

Experimental Protocol: From Synthesis to NMR-Ready Sample

The validity of any spectral analysis is predicated on the purity of the sample. The following sections detail a self-validating workflow for the synthesis and purification of m-tolualdehyde 2,4-dinitrophenylhydrazone, ensuring the resulting NMR spectrum is free from confounding artifacts.

Synthesis via Condensation Reaction

The formation of the hydrazone is a classic addition-elimination (or condensation) reaction.[5][8] The nucleophilic nitrogen of the DNPH attacks the electrophilic carbonyl carbon of m-tolualdehyde, followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone.

Materials:

-

m-Tolualdehyde

-

Brady's Reagent (a solution of 2,4-dinitrophenylhydrazine in methanol and sulfuric or phosphoric acid)[2][8]

-

Methanol or Ethanol (95%)

-

Ethyl Acetate

-

Standard laboratory glassware (beakers, Erlenmeyer flasks)

-

Filtration apparatus (Büchner funnel, filter paper)

Step-by-Step Synthesis Protocol:

-

Dissolution: In a 50 mL Erlenmeyer flask, dissolve a small amount (~10 drops or 0.5 g) of m-tolualdehyde in a minimal volume (~5-10 mL) of methanol.[4]

-

Reaction: Slowly add ~10 mL of Brady's reagent to the aldehyde solution while gently swirling the flask.[9] A bright orange-to-red precipitate of m-tolualdehyde 2,4-dinitrophenylhydrazone should form almost immediately.[3][8]

-

Digestion: Allow the mixture to stand at room temperature for 15-20 minutes to ensure the reaction goes to completion. If precipitation is slow, gently warming the mixture in a water bath may be necessary.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.[5]

-

Washing: Wash the crude product on the filter paper with several small portions of cold methanol to remove any unreacted starting materials and excess acid.

Purification by Recrystallization

Recrystallization is a critical step to remove impurities occluded within the crystal lattice, which is essential for obtaining a sharp melting point and a clean NMR spectrum.[8]

Step-by-Step Purification Protocol:

-

Solvent Selection: Transfer the crude, air-dried solid to a clean Erlenmeyer flask.

-

Dissolution: Add a minimal amount of a suitable hot solvent, typically ethanol or a mixture of ethanol and ethyl acetate.[9] Add the solvent portion-wise to the solid while heating the flask on a hot plate until the solid just dissolves.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, the solubility of the hydrazone decreases, and pure crystals will form. For maximum yield, the flask can be subsequently placed in an ice bath.[9]

-

Final Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold solvent.

-

Drying: Dry the crystals thoroughly in a desiccator or a vacuum oven. The final product should be a crystalline solid with a consistent color. Its melting point should be sharp and can be compared to literature values (~213-215 °C) for confirmation of purity.[10]

NMR Sample Preparation

-

Solvent Choice: Select a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve hydrazones and to clearly show the N-H proton signal.

-

Preparation: Accurately weigh approximately 5-10 mg of the purified, dry m-tolualdehyde 2,4-dinitrophenylhydrazone into a clean, dry NMR tube.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Cap the tube and gently agitate or vortex until the sample is completely dissolved. The sample is now ready for NMR analysis.

Caption: Experimental workflow for synthesis and analysis.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a unique fingerprint of the molecule. The analysis is broken down by chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern), which arises from spin-spin coupling with neighboring protons.[7]

Molecular Structure and Proton Assignments

To facilitate analysis, the protons in m-tolualdehyde 2,4-dinitrophenylhydrazone are assigned labels as shown in the structure below. Due to restricted rotation around the C=N bond, hydrazones can exist as syn and anti isomers, which may sometimes result in two sets of signals for nearby protons.[11] Typically, one isomer predominates. The following analysis assumes the major isomer.

Caption: Structure of m-tolualdehyde 2,4-dinitrophenylhydrazone with proton labels.

Summary of Expected ¹H NMR Data

The following table summarizes the anticipated signals for m-tolualdehyde 2,4-dinitrophenylhydrazone in DMSO-d₆. Chemical shifts are predictive and may vary slightly based on solvent and concentration.

| Signal Assignment | Predicted δ (ppm) | Integration | Multiplicity | Causality of Chemical Shift & Splitting |

| H_NH | ~11.4 | 1H | Singlet (broad) | Highly deshielded due to acidic nature and proximity to the electronegative dinitrophenyl ring. Often broad due to quadrupolar coupling and potential chemical exchange. |

| H_Z | ~8.8 | 1H | Doublet (d) | Strongly deshielded by the ortho-nitro group. Split by neighboring H_Y. |

| H_Y | ~8.4 | 1H | Doublet of Doublets (dd) | Deshielded by two nitro groups. Split by both H_Z and H_X. |

| H_imine | ~8.2 | 1H | Singlet (s) | Located on a C=N double bond, resulting in a significant downfield shift into the aromatic region. |

| H_X | ~8.0 | 1H | Doublet (d) | Deshielded by the adjacent C=N-NH group. Split by neighboring H_Y. |

| H_A, H_B, H_C, H_D | ~7.2 - 7.8 | 4H | Multiplet (m) | These protons on the m-tolyl ring reside in the standard aromatic region. Their overlapping signals and complex coupling create a multiplet. |

| H_CH3 | ~2.4 | 3H | Singlet (s) | Protons of the methyl group attached to an aromatic ring. Appears as a singlet as there are no adjacent protons to couple with. |

Detailed Spectral Region Analysis

-

Downfield Region (δ > 10 ppm): The most deshielded proton is the N-H proton (H_NH) , typically appearing as a broad singlet around 11.4 ppm. Its acidity and location between two electron-withdrawing systems cause this extreme downfield shift. This peak will disappear upon shaking the sample with a drop of D₂O, a definitive test for an exchangeable proton.

-

Aromatic Region (δ 7.0 - 9.0 ppm): This region contains signals from nine protons, which can be subdivided.

-

Dinitrophenyl Protons (H_X, H_Y, H_Z): These three protons are the most downfield in the aromatic region due to the powerful electron-withdrawing effect of the two nitro groups. H_Z , being ortho to a nitro group, is the most deshielded (~8.8 ppm) and appears as a doublet. H_Y is coupled to both H_X and H_Z, resulting in a doublet of doublets (~8.4 ppm). H_X appears as a doublet from coupling with H_Y (~8.0 ppm).

-

Iminyl Proton (H_imine): The proton on the C=N bond (~8.2 ppm) is significantly deshielded and typically appears as a sharp singlet, as it has no adjacent protons within three bonds to couple with.

-

m-Tolyl Protons (H_A, H_B, H_C, H_D): These four protons appear in the more typical aromatic region (~7.2 - 7.8 ppm). Due to their close chemical shifts and meta/ortho coupling, they often overlap to form a complex multiplet that can be challenging to resolve at lower field strengths.

-

-

Upfield Region (δ < 3.0 ppm):

-

Methyl Protons (H_CH3): The only signal in this region belongs to the methyl group on the tolyl ring. It appears as a sharp singlet around 2.4 ppm, integrating to three protons.[12] Its singlet multiplicity confirms it has no adjacent proton neighbors.

-

Conclusion

The ¹H NMR spectrum of m-tolualdehyde 2,4-dinitrophenylhydrazone provides a wealth of structural information that is fully consistent with its expected chemical structure. The key diagnostic signals include:

-

A very downfield, exchangeable N-H proton singlet (~11.4 ppm).

-

Three distinct, strongly deshielded aromatic signals for the dinitrophenyl ring protons.

-

A characteristic iminyl proton singlet in the aromatic region (~8.2 ppm).

-

A three-proton singlet in the upfield region (~2.4 ppm) corresponding to the methyl group.

This comprehensive analysis, grounded in a robust experimental protocol, demonstrates the powerful synergy between classical derivatization techniques and high-resolution NMR spectroscopy. This combined approach provides an unequivocal method for the structural confirmation of aldehydes and ketones, a critical task in synthetic chemistry, quality control, and drug development.

References

-

Royal Society of Chemistry. Brady's test for aldehydes and ketones | Class experiment. [Link]

-

Study.com. 2,4-Dinitrophenylhydrazine | Overview, Structure & Test - Lesson. [Link]

-

NEET coaching. 2,4 DNP Test (2,4-Dinitrophenylhydrazine). [Link]

-

myTutor. Testing for the carbonyl group using Brady's reagent (2,4-DNP). [Link]

-

Chemguide. addition-elimination reactions of aldehydes and ketones. [Link]

-

PubChem. m-Tolualdehyde 2,4-Dinitrophenylhydrazone. [Link]

-

Journal of the American Chemical Society. syn-anti Isomer Determination of 2,4-Dinitrophenylhydrazones and Semicarbazones by N.m.r. [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

-

Open Library Publishing Platform. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

PubChemLite. m-Tolualdehyde 2,4-dinitrophenylhydrazone (C14H12N4O4). [Link]

-

YouTube. 2,4- Dinitrophenyl Hydrazone Derivative for an Aldehyde/Ketone (Prepared by Stephanie Zoghbi). [Link]

Sources

- 1. Brady’s test for aldehydes and ketones | Class experiment | RSC Education [edu.rsc.org]

- 2. 2,4-Dinitrophenylhydrazine | Overview, Structure & Test - Lesson | Study.com [study.com]

- 3. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]

- 4. science-revision.co.uk [science-revision.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. acdlabs.com [acdlabs.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. m-Tolualdehyde 2,4-Dinitrophenylhydrazone | 2880-05-9 | TCI EUROPE N.V. [tcichemicals.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to the 13C NMR Spectrum of m-Tolualdehyde 2,4-dinitrophenylhydrazone

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of m-Tolualdehyde 2,4-dinitrophenylhydrazone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, spectral interpretation, and structural elucidation of this important derivative. Our approach is grounded in fundamental principles of NMR spectroscopy and validated through comparative analysis with precursor molecules and analogous structures.

Introduction: The Significance of 2,4-Dinitrophenylhydrazones in Carbonyl Compound Characterization

The reaction of carbonyl compounds with 2,4-dinitrophenylhydrazine (DNPH), often referred to as Brady's reagent, is a cornerstone of classical organic qualitative analysis.[1] The resulting 2,4-dinitrophenylhydrazones are typically brightly colored, crystalline solids with sharp melting points, facilitating the identification and characterization of aldehydes and ketones.[2] Beyond simple identification, the spectroscopic analysis of these derivatives, particularly using 13C NMR, provides invaluable insights into the electronic and structural environment of the original carbonyl compound. This guide focuses on the 2,4-dinitrophenylhydrazone derivative of m-tolualdehyde, a meta-substituted aromatic aldehyde.

Synthesis of m-Tolualdehyde 2,4-dinitrophenylhydrazone

The synthesis of m-Tolualdehyde 2,4-dinitrophenylhydrazone is a straightforward condensation reaction. The lone pair of electrons on the terminal nitrogen of 2,4-dinitrophenylhydrazine nucleophilically attacks the electrophilic carbonyl carbon of m-tolualdehyde. This is followed by dehydration to yield the corresponding hydrazone.[1]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a solution of 2,4-dinitrophenylhydrazine (Brady's reagent). A typical preparation involves dissolving 2,4-dinitrophenylhydrazine in a solution of sulfuric acid in methanol or ethanol.

-

-

Reaction:

-

In a clean flask, dissolve a small amount of m-tolualdehyde in a minimal amount of a suitable solvent, such as ethanol.

-

Add the prepared 2,4-dinitrophenylhydrazine solution dropwise to the m-tolualdehyde solution.

-

The formation of a yellow to brown precipitate indicates the formation of the dinitrophenylhydrazone.[3]

-

-

Isolation and Purification:

-

Allow the reaction mixture to stand to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate.

-

-

Characterization:

Caption: Synthesis of m-Tolualdehyde 2,4-dinitrophenylhydrazone.

13C NMR Spectral Analysis: Predicted Chemical Shifts and Assignments

Due to the absence of a publicly available, experimentally assigned 13C NMR spectrum for m-Tolualdehyde 2,4-dinitrophenylhydrazone, this guide provides a detailed prediction based on the known spectra of its constituent parts: m-tolualdehyde and 2,4-dinitrophenylhydrazine, as well as the spectrum of the closely related benzaldehyde 2,4-dinitrophenylhydrazone.

Molecular Structure and Carbon Numbering

To facilitate the discussion of the 13C NMR spectrum, the carbon atoms of m-Tolualdehyde 2,4-dinitrophenylhydrazone are numbered as follows:

Caption: Numbering scheme for m-Tolualdehyde 2,4-dinitrophenylhydrazone.

Predicted 13C NMR Chemical Shifts

The predicted chemical shifts are tabulated below. These predictions are derived from the additive effects of substituents on the benzene rings and by comparison with the known spectra of m-tolualdehyde, 2,4-dinitrophenylhydrazine, and benzaldehyde 2,4-dinitrophenylhydrazone.[5][6][7][8]

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| m-Tolualdehyde Moiety | ||

| C=N | ~145 | The imine carbon is expected to be significantly deshielded. |

| C1 | ~135 | Attached to the imine group, this carbon will be downfield. |

| C2 | ~129 | Ortho to the imine group. |

| C3 | ~139 | The methyl-substituted carbon, expected to be downfield. |

| C4 | ~130 | Para to the imine group. |

| C5 | ~129 | Meta to the imine group. |

| C6 | ~127 | Ortho to the imine group. |

| -CH₃ | ~21 | Typical chemical shift for a methyl group on a benzene ring. |

| 2,4-Dinitrophenyl Moiety | ||

| C1' | ~144 | Attached to the hydrazine nitrogen, deshielded. |

| C2' | ~129 | Attached to a nitro group, significantly deshielded. |

| C3' | ~123 | Ortho to a nitro group. |

| C4' | ~138 | Attached to a nitro group, significantly deshielded. |

| C5' | ~130 | Meta to both nitro groups. |

| C6' | ~117 | Ortho to a nitro group. |

Rationale for Chemical Shift Assignments

-

Aromatic Carbons (110-150 ppm): Carbons within aromatic rings typically resonate in this region.[8] The specific chemical shift is influenced by the electronic effects of the substituents.

-

Imine Carbon (C=N): The carbon of the C=N double bond is expected to be in the downfield region of the aromatic carbons, likely around 145 ppm, due to the electronegativity of the nitrogen and the delocalization of electrons.

-

Substituent Effects on the m-Tolualdehyde Ring:

-

The -CH=N-NH- group acts as an electron-withdrawing group via induction and resonance, leading to a general deshielding of the aromatic carbons.

-

The methyl group (-CH₃) is a weak electron-donating group, causing a slight shielding effect, particularly on the ortho and para carbons relative to its position.

-

-

Substituent Effects on the 2,4-Dinitrophenyl Ring:

-

The two nitro groups (-NO₂) are strong electron-withdrawing groups, causing significant deshielding of the carbons to which they are attached (C2' and C4') and the ortho and para positions.

-

The -NH-N=CH- group has a more complex electronic effect, but its influence will be superimposed on the strong deshielding from the nitro groups.

-

Experimental Protocol for 13C NMR Spectroscopy

Acquiring a high-quality 13C NMR spectrum is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Accurately weigh approximately 20-50 mg of purified m-Tolualdehyde 2,4-dinitrophenylhydrazone.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as the compound's solubility may be limited.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

-

Instrumental Parameters:

-

The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

A standard proton-decoupled 13C NMR pulse sequence should be used.

-

Due to the low natural abundance of the 13C isotope and the presence of quaternary carbons, a sufficient number of scans (typically several thousand) and an appropriate relaxation delay (e.g., 2-5 seconds) are necessary to obtain a good signal-to-noise ratio for all carbon signals.

-

Data Interpretation and Structural Verification

The interpretation of the 13C NMR spectrum involves correlating the observed signals with the predicted chemical shifts.

-

Number of Signals: The spectrum is expected to show 14 distinct signals, as all carbon atoms in the molecule are in unique chemical environments.

-

Quaternary Carbons: The signals for the quaternary carbons (C1, C3, C1', C2', and C4') are expected to be of lower intensity compared to the protonated carbons.

-

DEPT Analysis: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be employed to differentiate between CH, CH₂, and CH₃ groups, which would confirm the assignments for the methyl carbon and the protonated aromatic carbons.

Caption: Workflow for 13C NMR data interpretation and structural verification.

Conclusion

This technical guide provides a comprehensive framework for understanding and interpreting the 13C NMR spectrum of m-Tolualdehyde 2,4-dinitrophenylhydrazone. While an experimentally verified spectrum is the gold standard, the predictive analysis presented here, based on established principles of NMR spectroscopy and data from related compounds, offers a robust and scientifically sound approach to its structural elucidation. The detailed protocols for synthesis and spectral acquisition further equip researchers with the necessary tools for their own investigations in the field of chemical analysis and drug development.

References

-

PubChem. m-Tolualdehyde 2,4-Dinitrophenylhydrazone. National Center for Biotechnology Information. [Link][9]

-

SpectraBase. Benzaldehyde 2,4-dinitrophenylhydrazone. Wiley-VCH. [Link]

-

Stenutz, R. NMR chemical shift prediction of benzenes. [Link]

-

ResearchGate. 13C-NMR of (E)-1-benzylidene-2-(2,4-dinitrophenyl)hydrazine. [Link]

-

PubChemLite. m-Tolualdehyde 2,4-dinitrophenylhydrazone (C14H12N4O4). [Link]

-

ResearchGate. DD/MAS/ 13 C NMR spectra of the resins. [Link]

-

ChemRxiv. Synthesis of Substituted N -Benzylidene- N' -(2,4 dinitrophenyl)hydrazine and their Acidochromic Behaviour. [Link]

-

NIST WebBook. p-Tolualdehyde 2,4-dinitro-phenylhydrazone. [Link]

-

Pennington, J. D. 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene. PMC. [Link]

-

University of Puget Sound. 13-C NMR Chemical Shift Table. [Link]

-

ResearchGate. Synthesis, Spectroscopic Characterization, Computational Exploration of 6-(2-(2, 4-Dinitrophenylhydrazano)-Tetrahydro-2 Thioxopyrimidin-4(1h)-one. [Link]

-

ACG Publications. Syntheses of some hydrazones derived from 2-(aryloyloxy) benzaldehydes and 2,4-dinitrophenylhydrazine and evaluation of their anticholinesterase and antioxidant activities. [Link]

-

eGrove. 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. [Link]

-

eGrove. "13C NMR Substituent Effects on para-Substituted Tolans: Using Deuterat" by Reece Crumpler. [Link]

-

ResearchGate. (PDF) Spectroscopic and computational studies of synthesized 2,4-dinitrophenyl hydrazones of selected ketones and their derivatives. [Link]

-

Wikipedia. 2,4-Dinitrophenylhydrazine. [Link]

-

ACS Publications. A Novel Dinitrophenylhydrazine-Free Synthetic Approach for Identifying Aldehydes and Ketones in the Undergraduate Laboratory. [Link]

-

PubChem. m-Tolualdehyde 2,4-Dinitrophenylhydrazone. [Link]

-

ResearchGate. One-Pot Synthesis of 3-[2-(2,4-dinitrophenyl)hydrazinyl]- 2-benzofuran-1(3H). [Link]

-

Wikipedia. 2,4-Dinitrophenylhydrazine. [Link]

-

ACS Publications. A Novel Dinitrophenylhydrazine-Free Synthetic Approach for Identifying Aldehydes and Ketones in the Undergraduate Laboratory. [Link]

Sources

- 1. m-Tolualdehyde 2,4-Dinitrophenylhydrazone | 2880-05-9 | TCI EUROPE N.V. [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. m-Tolualdehyde(620-23-5) 13C NMR [m.chemicalbook.com]

- 4. ss-pub.org [ss-pub.org]

- 5. P-tolualdehyde 2,4-dinitro-phenylhydrazone [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. m-Tolualdehyde 2,4-Dinitrophenylhydrazone | C14H12N4O4 | CID 520393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PubChemLite - M-tolualdehyde 2,4-dinitrophenylhydrazone (C14H12N4O4) [pubchemlite.lcsb.uni.lu]

Technical Guide: Structure Elucidation of m-Tolualdehyde 2,4-Dinitrophenylhydrazone

Executive Summary

The derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine (Brady’s Reagent) remains a cornerstone technique in organic qualitative analysis and environmental monitoring (e.g., HPLC analysis of aldehydes in air quality control). This guide provides a rigorous technical breakdown of the m-Tolualdehyde 2,4-dinitrophenylhydrazone (m-Tol-DNPH) derivative.

Unlike generic protocols, this document focuses on the structural causality —linking the electronic effects of the meta-methyl substituent to specific spectral signatures. It is designed for researchers requiring definitive structural proof and analytical method validation.

Part 1: Synthetic Pathway & Mechanistic Insight

The Reaction Matrix

The formation of m-Tol-DNPH is an acid-catalyzed condensation reaction. The choice of acid concentration is critical: too low, and the carbonyl oxygen is insufficiently protonated; too high, and the hydrazine nucleophile becomes protonated (anilinium ion), rendering it non-reactive.

Reaction Stoichiometry:

-

Substrate: m-Tolualdehyde (3-Methylbenzaldehyde)

-

Reagent: 2,4-Dinitrophenylhydrazine (in H₂SO₄/Ethanol or H₃PO₄/Acetonitrile)

-

Product: m-Tolualdehyde 2,4-dinitrophenylhydrazone + H₂O

Mechanistic Workflow

The reaction proceeds via a nucleophilic addition-elimination mechanism.[1][2] The meta-methyl group on the aldehyde exerts a weak inductive effect (+I), slightly increasing electron density at the carbonyl carbon compared to the unsubstituted benzaldehyde, potentially slowing nucleophilic attack slightly, though the effect is minimal compared to para resonance effects.

Figure 1: Acid-catalyzed nucleophilic addition-elimination pathway yielding the hydrazone.

Stereochemical Note: The C=N bond allows for E/Z isomerism. However, the (E)-isomer is thermodynamically favored due to steric hindrance between the 2,4-dinitrophenyl ring and the aromatic aldehyde ring in the Z configuration.

Part 2: Spectroscopic Characterization Strategy

Definitive elucidation requires a multi-modal approach. The following data is synthesized from standard spectroscopic principles applied to this specific derivative.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides immediate functional group confirmation.[2] The loss of the carbonyl stretch (

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode | Structural Insight |

| N-H | 3280 – 3320 | Stretch | Secondary amine of the hydrazone linkage. Often broadened by H-bonding.[2][3] |

| C-H (Ar) | 3050 – 3100 | Stretch | Aromatic ring protons (both rings).[2] |

| C=N | 1615 – 1622 | Stretch | Diagnostic Peak. Confirms hydrazone formation.[2] Lower frequency than C=O due to conjugation.[2] |

| NO₂ | 1500 – 1520 | Asymmetric Stretch | Characteristic of the DNP moiety.[2] |

| NO₂ | 1330 – 1340 | Symmetric Stretch | Characteristic of the DNP moiety.[2] |

| C-N | 1130 – 1140 | Stretch | Bond connecting the hydrazine nitrogen to the phenyl ring.[2] |

Nuclear Magnetic Resonance (¹H NMR)

NMR provides connectivity data.[2] The challenge is distinguishing the m-tolyl protons from the DNP protons.

Solvent: DMSO-d₆ (preferred for solubility) or CDCl₃.[2] Key Features:

-

The Azomethine Proton (-CH=N-): A distinct singlet, typically shifted downfield (δ 8.3 – 8.6 ppm) due to the anisotropy of the two aromatic systems and the electron-withdrawing nature of the DNP ring.[2]

-

The Hydrazone N-H: An extremely downfield singlet (δ 10.0 – 11.5 ppm), often exchangeable with D₂O.[2]

-

The meta-Methyl Group: A singlet at δ ~2.4 ppm.[2] This is the "fingerprint" distinguishing it from unsubstituted benzaldehyde derivatives.

Signal Assignment Table (Predicted in DMSO-d₆):

| Proton | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| N-H | 11.2 – 11.6 | Singlet (br) | 1H | Highly deshielded by the electron-deficient DNP ring and H-bonding. |

| H-3' (DNP) | 8.8 – 9.1 | Doublet (d) | 1H | Between two NO₂ groups; most deshielded aromatic proton.[2] |

| -CH=N- | 8.4 – 8.6 | Singlet | 1H | Azomethine. Diagnostic for the aldehyde derivative.[2] |

| H-5', H-6' | 7.9 – 8.4 | Multiplet | 2H | Remaining DNP ring protons (ABX or AMX pattern). |

| H-2, H-6 | 7.5 – 7.7 | Multiplet | 2H | m-Tolyl ring: Protons ortho to the hydrazone linkage. |

| H-5 | 7.3 – 7.4 | Triplet (t) | 1H | m-Tolyl ring: Meta to methyl and hydrazone. |

| H-4 | 7.1 – 7.2 | Doublet (d) | 1H | m-Tolyl ring: Para to hydrazone, ortho to methyl. |

| -CH₃ | 2.35 – 2.45 | Singlet | 3H | Methyl group. Confirms the tolualdehyde scaffold. |

Mass Spectrometry (MS)

-

Base Peak: Often m/z 79 (loss of DNP + rearrangement) or fragments characteristic of the loss of NO₂ (M-46).

-

Fragmentation: Cleavage of the N-N bond is common, yielding the 2,4-dinitroaniline fragment (m/z 183) and the nitrile of the tolualdehyde.[2]

Part 3: Analytical Profiling & Quality Control

For drug development or environmental analysis, the physical constants must be verified.[2]

-

Physical State: Orange/Red crystalline solid.[2]

-

Melting Point: 212°C – 215°C [1][2].[2][5]

-

Note: A sharp melting point range (< 2°C) indicates high purity.[2] Broadening suggests the presence of unreacted reagent or Z-isomer contamination.

-

-

Purity Assessment (HPLC):

Elucidation Logic Flow

The following diagram illustrates the decision matrix for confirming the structure.

Figure 2: Structural elucidation decision matrix integrating physical and spectral data.

Part 4: Experimental Protocol (Synthesis & Purification)

Safety Warning: 2,4-DNPH is impact-sensitive when dry. Always keep it wetted.[2] Sulfuric acid is corrosive.[2]

Reagent Preparation (Brady's Reagent)

-

Dissolve 3.0 g of 2,4-dinitrophenylhydrazine (wetted) in 15 mL of concentrated H₂SO₄.

-

Cautiously add this solution to 20 mL of water and 70 mL of 95% ethanol while stirring.

-

Filter if any solids remain.

Derivatization Procedure

-

Dissolution: Dissolve 0.5 g of m-tolualdehyde in 20 mL of 95% ethanol.

-

Addition: Add the aldehyde solution to 25 mL of the prepared Brady's reagent.

-

Crystallization: The mixture should turn cloudy/orange immediately. Allow it to stand at room temperature for 15 minutes. If no precipitate forms, gently warm on a water bath (50°C) for 5 minutes, then cool.

-

Filtration: Collect the precipitate via vacuum filtration.

-

Purification (Crucial): Recrystallize from Ethanol or Ethyl Acetate .[2] Crude derivatives often contain traces of acid which catalyze decomposition or isomerization.[2]

-

Technique: Dissolve in minimum hot solvent, filter hot (to remove dust/unreacted DNPH), then cool slowly to 4°C.

-

-

Drying: Dry in a vacuum desiccator over P₂O₅ or silica gel.

References

-

National Institute of Standards and Technology (NIST). m-Tolualdehyde 2,4-dinitrophenylhydrazone Mass Spectrum.[2] NIST Chemistry WebBook, SRD 69.[2] [Link]

-

PubChem. Compound Summary: m-Tolualdehyde 2,4-dinitrophenylhydrazone.[2][4][5][7] National Library of Medicine.[2] [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scirp.org [scirp.org]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. PubChemLite - M-tolualdehyde 2,4-dinitrophenylhydrazone (C14H12N4O4) [pubchemlite.lcsb.uni.lu]

- 5. m-Tolualdehyde 2,4-Dinitrophenylhydrazone | 2880-05-9 | TCI EUROPE N.V. [tcichemicals.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. m-Tolualdehyde 2,4-Dinitrophenylhydrazone | C14H12N4O4 | CID 520393 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to m-Tolualdehyde 2,4-Dinitrophenylhydrazone: Molecular Weight, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of m-tolualdehyde 2,4-dinitrophenylhydrazone, a key derivative used in analytical chemistry and a compound of interest in medicinal chemistry. The core focus of this document is the elucidation of its molecular weight, supported by a detailed breakdown of its molecular formula. We will delve into the synthetic pathway of this hydrazone, specifically the condensation reaction between m-tolualdehyde and 2,4-dinitrophenylhydrazine (DNPH), and explore the spectroscopic techniques employed for its characterization. This guide is intended to serve as a valuable resource for professionals in research and development, offering both foundational knowledge and practical insights into the properties and applications of this compound.

Introduction

Hydrazones are a class of organic compounds with the general structure R₁R₂C=NNH₂. They are formed by the reaction of aldehydes or ketones with hydrazine. Substituted hydrazines, such as 2,4-dinitrophenylhydrazine (DNPH), are frequently used as reagents to detect and characterize carbonyl compounds. The reaction of an aldehyde or ketone with DNPH yields a corresponding 2,4-dinitrophenylhydrazone, which is typically a brightly colored solid with a sharp melting point, making it ideal for identification purposes.[1]

m-Tolualdehyde 2,4-dinitrophenylhydrazone is the product of the reaction between m-tolualdehyde and DNPH. Understanding its precise molecular weight is fundamental for accurate quantitative analysis, mass spectrometry, and the stoichiometric calculations essential in synthetic and medicinal chemistry. This guide will provide a detailed exposition on the determination of this crucial parameter.

Molecular Characteristics of m-Tolualdehyde 2,4-Dinitrophenylhydrazone

The key to understanding the physicochemical properties of m-tolualdehyde 2,4-dinitrophenylhydrazone lies in its molecular structure and, consequently, its molecular weight.

Determination of the Molecular Formula

The formation of m-tolualdehyde 2,4-dinitrophenylhydrazone is a classic condensation reaction. In this reaction, the lone pair of electrons on the terminal nitrogen of 2,4-dinitrophenylhydrazine attacks the electrophilic carbonyl carbon of m-tolualdehyde. This is followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone.[2]

The molecular formulas of the reactants are:

-

m-Tolualdehyde: C₈H₈O

-

2,4-Dinitrophenylhydrazine: C₆H₆N₄O₄

The condensation reaction results in the loss of one molecule of water (H₂O). Therefore, the molecular formula of the product, m-tolualdehyde 2,4-dinitrophenylhydrazone, is the sum of the atoms of the reactants minus the atoms of one water molecule:

-

Carbon (C): 8 + 6 = 14

-

Hydrogen (H): 8 + 6 - 2 = 12

-

Nitrogen (N): 4

-

Oxygen (O): 1 + 4 - 1 = 4

Thus, the molecular formula for m-tolualdehyde 2,4-dinitrophenylhydrazone is C₁₄H₁₂N₄O₄ .[3][4]

Calculation of the Molecular Weight

The molecular weight (MW) is calculated by summing the atomic weights of all atoms in the molecular formula. Using the atomic weights from the periodic table (C ≈ 12.011 u, H ≈ 1.008 u, N ≈ 14.007 u, O ≈ 15.999 u):

MW = (14 × 12.011) + (12 × 1.008) + (4 × 14.007) + (4 × 15.999) MW = 168.154 + 12.096 + 56.028 + 63.996 MW = 300.274 g/mol

This calculated molecular weight is consistent with values found in chemical databases.[3][4]

Synthesis and Characterization

The synthesis of hydrazones from aldehydes and 2,4-dinitrophenylhydrazine is a robust and widely used reaction in organic chemistry.

Synthetic Workflow

The general procedure involves the reaction of 2,4-dinitrophenylhydrazine with the aldehyde in an acidic medium, typically with a mineral acid catalyst like sulfuric acid, in a suitable solvent such as ethanol.[2][5]

Caption: Synthesis of m-Tolualdehyde 2,4-Dinitrophenylhydrazone.

Experimental Protocol

A representative experimental protocol for the synthesis of m-tolualdehyde 2,4-dinitrophenylhydrazone is as follows:

-

Preparation of Brady's Reagent: Dissolve 2,4-dinitrophenylhydrazine in a suitable solvent, such as methanol or ethanol, and add a few drops of concentrated sulfuric acid.

-

Reaction: To a solution of m-tolualdehyde in ethanol, add the prepared Brady's reagent.

-

Precipitation: The formation of a colored precipitate (typically yellow, orange, or red) indicates the formation of the hydrazone. The mixture may be stirred at room temperature or gently warmed to facilitate the reaction.

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold ethanol to remove unreacted starting materials, and then dried. Recrystallization from a suitable solvent like ethanol or ethyl acetate can be performed to obtain a pure product.

Spectroscopic Characterization

The structure of the synthesized m-tolualdehyde 2,4-dinitrophenylhydrazone can be confirmed using various spectroscopic techniques:

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic C=N stretching vibration, typically in the range of 1600-1650 cm⁻¹. The N-H stretching vibration of the hydrazone is observed around 3200-3500 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) is also a key indicator of a successful reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methyl group protons of the tolualdehyde moiety, the imine proton (CH=N), and the N-H proton.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments. The signal corresponding to the carbonyl carbon of the aldehyde will be absent, and a new signal for the imine carbon (C=N) will appear.

-

-

Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the product (m/z ≈ 300.27).

Applications and Significance

m-Tolualdehyde 2,4-dinitrophenylhydrazone, and hydrazones in general, have several important applications:

-

Analytical Chemistry: As mentioned, the primary use is in the qualitative analysis of aldehydes and ketones. The distinct color and sharp melting point of the hydrazone derivative aid in the identification of the parent carbonyl compound.

-

Chromatography: DNPH derivatives of aldehydes and ketones are often used in high-performance liquid chromatography (HPLC) for the quantitative analysis of these compounds, particularly in environmental and food analysis.

-

Medicinal Chemistry: Hydrazone derivatives have been investigated for a wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties.[6] The structural features of m-tolualdehyde 2,4-dinitrophenylhydrazone make it a candidate for further investigation in drug discovery programs.

Summary of Key Data

| Property | Value |

| IUPAC Name | N-[(3-methylphenyl)methylideneamino]-2,4-dinitroaniline |

| CAS Number | 2880-05-9 |

| Molecular Formula | C₁₄H₁₂N₄O₄ |

| Molecular Weight | 300.27 g/mol [3][4] |

| Appearance | Light yellow to brown crystalline powder |

| Melting Point | Approximately 212-215 °C |

Conclusion

m-Tolualdehyde 2,4-dinitrophenylhydrazone is a compound of significant interest in both analytical and medicinal chemistry. A thorough understanding of its molecular weight, derived from its molecular formula C₁₄H₁₂N₄O₄, is fundamental to its application in these fields. The straightforward synthesis via a condensation reaction and the clear spectroscopic signatures make it an excellent example for the study of carbonyl derivatization. This technical guide has provided a comprehensive overview of these aspects, offering a valuable resource for researchers and professionals.

References

-

Synthesis and antifungal activity of diaryl hydrazones from 2,4-dinitrophenylhydrazine. SciSpace. Available at: [Link]

-

m-Tolualdehyde 2,4-Dinitrophenylhydrazone | C14H12N4O4 | CID 520393. PubChem. Available at: [Link]

-

Syntheses of some hydrazones derived from 2-(aryloyloxy) benzaldehydes and 2,4-dinitrophenylhydrazine and evaluation of their anticholinesterase and antioxidant activities. ACG Publications. Available at: [Link]

-

Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4- dinitrophenyl) hydrazine. University of Baghdad Digital Repository. Available at: [Link]

-

M-tolualdehyde 2,4-dinitrophenylhydrazone (C14H12N4O4). PubChemLite. Available at: [Link]

-

Synthesis and Analysis of 2,4-Dinitro Phenyl Hydrazine. Open Access Journals. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Resolution HPLC Analysis of m-Tolualdehyde 2,4-Dinitrophenylhydrazone

Abstract & Scope

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of m-tolualdehyde (3-methylbenzaldehyde) via its 2,4-dinitrophenylhydrazone (DNPH) derivative.

m-Tolualdehyde is a volatile aromatic aldehyde monitored in environmental air quality (EPA TO-11A) and pharmaceutical impurity profiling. Direct UV analysis of the native aldehyde is hindered by its volatility and lack of specific chromophores.[1] Derivatization with DNPH generates a stable, highly UV-absorbing hydrazone, enabling nanomolar sensitivity.

Key Technical Insight: While o-tolualdehyde is easily resolved on standard C18 phases, m- and p-tolualdehyde DNPH derivatives frequently co-elute.[2] This guide provides a standard C18 protocol for general analysis and an Advanced Separation Strategy using Phenyl-Hexyl chemistry for isomer-specific resolution.

Chemical Principle: The Derivatization Reaction

The analysis relies on the acid-catalyzed condensation of m-tolualdehyde with 2,4-dinitrophenylhydrazine. This nucleophilic addition-elimination reaction forms a stable Schiff base (hydrazone).

Reaction Workflow

The following diagram illustrates the transformation from the volatile aldehyde to the stable chromophore for HPLC detection.

Figure 1: Acid-catalyzed derivatization mechanism converting m-tolualdehyde to its hydrazone form.

Experimental Protocol

Reagents and Standards

-

Stock Standard: m-Tolualdehyde-DNPH (solid standards are preferred for stability over liquid stocks). Dissolve in HPLC-grade Acetonitrile (ACN).[3]

-

Derivatizing Reagent: Saturated solution of 2,4-DNPH in 2N HCl.

-

Solvents: HPLC-grade Water and Acetonitrile (ACN).[4] Note: Avoid Methanol in the mobile phase if possible, as it can cause transesterification or peak broadening with some hydrazones, though it is acceptable in many standard methods.

Sample Preparation (Liquid Samples)

-

Mix: Combine 1.0 mL of liquid sample with 2.0 mL of DNPH reagent.

-

Incubate: Shake at 40°C for 30 minutes.

-

Extract: If the matrix is aqueous, extract the derivative with 2 x 2 mL Isooctane or Dichloromethane, then solvent-swap to Acetonitrile.

-

Filter: Pass through a 0.22 µm PTFE syringe filter into an amber autosampler vial (protect from light).

HPLC Conditions (Standard C18 Method)

This method is compliant with EPA Method 8315A guidelines for carbonyl analysis.[5]

| Parameter | Specification |

| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |

| Mobile Phase A | 60:40 Water:Acetonitrile (v/v) |

| Mobile Phase B | 100% Acetonitrile |

| Flow Rate | 1.2 mL/min |

| Column Temp | 30°C |

| Injection Vol | 20 µL |

| Detection | UV/Vis @ 360 nm (Reference: 450 nm) |

| Run Time | 25 Minutes |

Gradient Profile:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 100 | 0 |

| 15.0 | 0 | 100 |

| 20.0 | 0 | 100 |

| 20.1 | 100 | 0 |

| 25.0 | 100 | 0 (Re-equilibration) |

Advanced Separation Strategy: The Isomer Challenge

The Problem: m- vs. p-Tolualdehyde

On standard C18 columns, the meta and para isomers of tolualdehyde-DNPH have nearly identical hydrophobicity and often co-elute as a single peak. The ortho isomer elutes significantly earlier due to steric hindrance affecting the planar alignment of the molecule.

The Solution: Phenyl-Hexyl Chemistry

To resolve m- from p-tolualdehyde, utilize a column with π-π interaction capabilities. The electron density differences between the meta and para positions interact differently with the phenyl ring on the stationary phase.

Recommended Alternative Column:

-

Stationary Phase: Phenyl-Hexyl or Pentafluorophenyl (PFP)

-

Dimensions: 4.6 x 150 mm, 3 µm[6]

-

Mobile Phase: Methanol/Water gradients often provide better selectivity for these isomers on Phenyl columns than ACN/Water.

Method Validation & Troubleshooting Workflow

System Suitability Criteria

-

Resolution (Rs): > 1.5 between o-tolualdehyde-DNPH and m/p-tolualdehyde-DNPH.

-

Tailing Factor: < 1.3 (DNPH derivatives can tail if residual acid is present; ensure samples are neutral/buffered).

-

Linearity: R² > 0.999 over range 0.1 µg/mL – 10.0 µg/mL.

Troubleshooting Decision Tree

Use the following logic flow to diagnose common issues during analysis.

Figure 2: Diagnostic workflow for optimizing separation and sensitivity.

References

-

US EPA. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[3][5][7] SW-846.[7][8] [Link]

-

US EPA. (1999). Compendium Method TO-11A: Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by HPLC. [Link]

-

Uchiyama, S., et al. (2003). Separation and determination of aldehyde-2,4-dinitrophenylhydrazone isomers by HPLC. (Discusses isomer separation challenges). [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. apps.thermoscientific.com [apps.thermoscientific.com]

- 3. epa.gov [epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. unitedchem.com [unitedchem.com]

- 6. shimadzu.com [shimadzu.com]

- 7. Analytical Method [keikaventures.com]

- 8. amptius.com [amptius.com]

Precision Quantitation of Trace Carbonyls in Environmental Matrices: Advanced Derivatization Strategies

Abstract & Scope

Carbonyl compounds (aldehydes and ketones) are critical precursors to ground-level ozone and photochemical smog, yet their analysis is complicated by their high polarity, volatility, and lack of suitable chromophores. Direct analysis via standard Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is often insufficiently sensitive or prone to peak tailing.

This Application Note details two industry-standard derivatization protocols that transform unstable carbonyls into robust, detectable analogs:

-

HPLC-UV via DNPH Derivatization: The gold standard for air monitoring (EPA Method TO-11A) and industrial hygiene.

-

GC-ECD/MS via PFBHA Derivatization: The high-sensitivity choice for trace analysis in aqueous matrices (EPA Method 556.1).

The Chemical Basis: Nucleophilic Addition-Elimination

Both protocols rely on the same fundamental mechanism: acid-catalyzed nucleophilic addition of an amine-containing reagent to the carbonyl carbon, followed by the elimination of water. This forms a stable Schiff base (hydrazone or oxime) with improved chromatographic properties.

Mechanism Visualization

The following diagram illustrates the generic reaction pathway and the critical role of pH control.

Figure 1: General mechanism for carbonyl derivatization. For DNPH, X = -NH-C6H3(NO2)2. For PFBHA, X = -O-CH2-C6F5.

Protocol A: HPLC-UV Analysis of Air Samples (DNPH)

Primary Application: Ambient air monitoring (EPA TO-11A), Vapor Intrusion, Stack Gas (Method 8315A).

The Reagent: 2,4-Dinitrophenylhydrazine (DNPH)

DNPH reacts with carbonyls to form hydrazones .[1] These derivatives strongly absorb UV light at 360 nm, allowing for sensitive detection without mass spectrometry.

Critical Control Point: Ozone Interference

Ozone (

-

Mitigation: A scrubber containing Potassium Iodide (KI) must be placed upstream of the DNPH cartridge.[2]

-

Caution: In high humidity (>80% RH), KI scrubbers can become wet, generating iodide ions that degrade the DNPH derivatives.[3] Heated inlets or membrane dryers may be required in extreme environments.

Workflow Diagram (EPA TO-11A)

Figure 2: EPA TO-11A Sampling and Analysis Train.

Step-by-Step Protocol

-

Sampling: Connect the Ozone Scrubber (e.g., Waters Sep-Pak Ozone Scrubber) to the inlet of the DNPH-silica cartridge. Draw air at 0.5–1.0 L/min for 1–24 hours.

-

Storage: Cap cartridges immediately. Store at 4°C. Hold time is critical: Analyze within 30 days to prevent hydrazone degradation.

-

Elution: Elute the cartridge (in the reverse direction of airflow) with 5.0 mL of HPLC-grade Acetonitrile (ACN). Do not use Acetone (it is a carbonyl and will react).

-

Analysis: Inject 10–20 µL onto a C18 Reverse Phase column (e.g., 250mm x 4.6mm).

Protocol B: GC-ECD/MS Analysis of Water (PFBHA)

Primary Application: Drinking water disinfection byproducts (EPA 556.1), Trace environmental water.

The Reagent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)

PFBHA reacts with carbonyls to form oximes .[8] The pentafluorobenzyl group makes the molecule highly electron-capturing (ideal for ECD) and volatile (ideal for GC).

Critical Control Point: Geometric Isomerism

Unlike DNPH, PFBHA derivatization of asymmetrical carbonyls (e.g., acetaldehyde) creates two geometric isomers: E (anti) and Z (syn) .

-

Result: You will see two chromatographic peaks for a single analyte.

-

Action: You must sum the area of both peaks for accurate quantitation.

Workflow Diagram (EPA 556.1)

Figure 3: PFBHA Derivatization and Extraction Workflow.[9]

Step-by-Step Protocol

-

Preparation: Transfer 20 mL of water sample to a VOA vial.

-

Buffering: Add Potassium Hydrogen Phthalate (KHP) to adjust pH to 4.0 ± 0.2. Why? This pH balances the protonation of the carbonyl (activation) without protonating the amine of the PFBHA (deactivation).

-

Derivatization: Add 1 mL of PFBHA solution. Incubate at 35°C for 2 hours in a water bath.

-

Extraction: Add 4 mL of Hexane. Shake vigorously for 1 minute. Allow phases to separate.

-

Cleanup (Crucial): Transfer the hexane layer to a vial containing 3 mL of 0.2 N Sulfuric Acid (

) and shake. Why? This removes excess unreacted PFBHA, which can foul the GC detector. -

Analysis: Inject 1 µL into GC-ECD or GC-MS.

-

Column: DB-5ms or equivalent capillary column.

-

Note: Look for "doublet" peaks for aldehydes >C2.

-

Comparative Data & Selection Guide

The following table summarizes the performance characteristics to assist in method selection.

| Feature | HPLC-UV (DNPH) | GC-ECD/MS (PFBHA) |

| Primary Matrix | Air (Ambient, Indoor, Exhaust) | Water (Drinking, Ground, Waste) |

| EPA Method | TO-11A, 8315A | 556.1 |

| Derivative Type | Hydrazone | Oxime |

| Detection Limit | ~0.5 - 1.0 ppbv (Air) | < 0.5 µg/L (Water) |

| Isomer Issues | Rare (Single peak usually) | Yes (E/Z doublets common) |

| Main Interference | Ozone ( | Excess reagent (requires acid wash) |

| Solvent | Acetonitrile | Hexane |

| Stability | Moderate (Cold storage required) | High (Stable at room temp) |

References

-

U.S. EPA. (1999).[10] Compendium Method TO-11A: Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by High Performance Liquid Chromatography (HPLC). Center for Environmental Research Information. [Link]

-

U.S. EPA. (1999).[10] Method 556.1: Determination of Carbonyl Compounds in Drinking Water by Fast Gas Chromatography.[10][Link]

-

U.S. EPA. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[Link][1]

-

Uchiyama, S., et al. (2012).[3] Ozone removal in the collection of carbonyl compounds in air.[2][7] Journal of Chromatography A. [Link]

-

Bao, M., et al. (2014). Derivatization reaction of carbonyls with PFBHA. ResearchGate. [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ozone removal in the collection of carbonyl compounds in air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. unitedchem.com [unitedchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. epa.gov [epa.gov]

- 7. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 10. epa.gov [epa.gov]

Troubleshooting & Optimization

interference in DNPH method for aldehyde determination

Technical Support Center: DNPH Method for Aldehyde Determination Status: Online | Agent: Senior Application Scientist | Ticket ID: DNPH-INT-001

Welcome to the Advanced Technical Support Center

Subject: Troubleshooting Interferences in 2,4-Dinitrophenylhydrazine (DNPH) Derivatization Applicable For: Environmental Monitoring (EPA TO-11A), Pharmaceutical Impurity Profiling, and Food Safety Analysis.

This guide addresses the "Why" and "How" of interferences. Unlike standard SOPs, we focus on the failure modes of the chemistry and chromatography to help you diagnose root causes in complex matrices.

Part 1: The Oxidant Interference (Ozone & Peroxides)

User Question: My formaldehyde recovery is consistently low, and I see unknown peaks in my chromatogram. I suspect oxidant interference. What is happening?

Scientist Response:

You are likely experiencing oxidative degradation of the hydrazone derivative. In air monitoring, this is caused by Ozone (

The Mechanism:

DNPH derivatives contain a

Visualizing the Failure Mode:

Figure 1: Mechanism of oxidative degradation of DNPH derivatives leading to quantification errors.

Corrective Actions:

| Application | Solution | Technical Note |

| Air Sampling | Use an Ozone Scrubber | Install a KI (Potassium Iodide) or MnO₂ scrubber upstream of the cartridge. Warning: KI scrubbers can degrade if humidity >50%, forming |

| Pharma/Liquid | Add Reducing Agent | Pre-treat the sample with a mild reducing agent (e.g., Ascorbic Acid) to quench peroxides before adding DNPH. Ensure the reducing agent does not react with the aldehyde. |

Part 2: The Isomer Separation Challenge (Acetone vs. Acrolein)

User Question: I cannot separate Acrolein, Acetone, and Propionaldehyde. They co-elute as a single blob on my C18 column. How do I fix this?

Scientist Response: This is the most common chromatographic failure in aldehyde analysis. Standard C18 columns often lack the selectivity to resolve the subtle shape differences between these three derivatives.

The Solution: You must alter the stationary phase selectivity or the mobile phase "geometry."

Protocol A: Mobile Phase Tuning (For Standard C18) The separation is highly sensitive to the organic modifier. Acetonitrile (ACN) alone is often insufficient.

-

Modification: Add Tetrahydrofuran (THF) to the mobile phase.[2][3] THF alters the solvation shell around the hydrazones, improving shape selectivity.

Protocol B: Column Selection (The Robust Fix) Switch to a column with "pi-pi" interaction capability or enhanced shape selectivity.

Comparative Separation Data:

| Parameter | Standard C18 | Specialized Column (e.g., RP-Amide or Phenyl-Hexyl) |

| Mobile Phase | 60:40 ACN:Water | 55:45 ACN:Water (Isocratic) |

| Resolution ( | < 1.0 (Co-elution) | > 1.5 (Baseline Resolved) |

| Critical Pair | Acetone / Acrolein | Acetone / Acrolein |

| Temperature | 25°C | 30-35°C (Critical control point) |

Pro Tip: Temperature affects the resolution of these isomers significantly. If resolution degrades, check your column oven stability.

Part 3: Spectral Interference (Nitrogen Dioxide)

User Question: I see a peak interfering with Formaldehyde-DNPH, but only in samples taken near combustion sources (or degraded nitrate drugs). What is it?

Scientist Response: You are seeing 2,4-Dinitrophenylazide (DNPA) .

-

Source: Reaction of Nitrogen Dioxide (

) with excess DNPH reagent.[5] -

Problem: DNPA elutes very close to Formaldehyde-DNPH on many C18 columns.

-

Validation: Check the UV spectra.

-

Formaldehyde-DNPH

. -

DNPA

.[6]

-

Troubleshooting Workflow:

-

Dual Wavelength Detection: Monitor at 360 nm (Analyte) and 300 nm (Interference). If the ratio of 360/300 changes across the peak width, you have co-elution.

-

Recalculation: If separation is impossible, use the absorbance ratio to mathematically subtract the DNPA contribution (though physical separation via column choice is preferred).

Part 4: Interactive Troubleshooting Decision Tree

User Question: My blank values are high, or my precision is poor. Where do I start?

Scientist Response: Use the following logic gate to diagnose the root cause.

Figure 2: Diagnostic workflow for common DNPH method failures.

References

-

U.S. Environmental Protection Agency. (1999).[6] Compendium Method TO-11A: Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by High Performance Liquid Chromatography (HPLC).

-

Uchiyama, S., & Otsubo, Y. (2008).[7] Simultaneous determination of ozone and carbonyls using trans-1,2-bis(4-pyridyl)ethylene as an ozone scrubber for 2,4-dinitrophenylhydrazine-impregnated silica cartridge.[7][8] Analytical Chemistry, 80(9), 3285-3290.[7][8]

-

Kim, S. D., et al. (2009).[9] A Study on the Peak Separation of Acetone and Acrolein Based on High-Performance Liquid Chromatography (HPLC) Method. Bulletin of the Korean Chemical Society.[4]

-

ASTM International. (2016). ASTM D5197-16: Standard Test Method for Determination of Formaldehyde and Other Carbonyl Compounds in Air (Active Sampler Methodology).

Sources

- 1. Ozone removal in the collection of carbonyl compounds in air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bkcs.kchem.org [bkcs.kchem.org]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Blogs | Restek [discover.restek.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Simultaneous determination of ozone and carbonyls using trans-1,2-bis(4-pyridyl)ethylene as an ozone scrubber for 2,4-dinitrophenylhydrazine-impregnated silica cartridge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Study on the Peak Separation of Acetone and Acrolein Based on High-Performance Liquid Chromatography (HPLC) Method -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]

Technical Support Center: High-Resolution Separation of DNPH-Carbonyls

Status: Operational Lead Scientist: Dr. A. Vance, Senior Applications Chemist Topic: Troubleshooting Co-elution & Peak Splitting in DNPH-HPLC Last Updated: February 18, 2026

Introduction: The "Double Peak" Deception

Welcome. If you are here, you are likely staring at a chromatogram where your Acetone and Acrolein have merged into a single blob, or your MEK (Methyl Ethyl Ketone) has inexplicably split into two peaks, threatening your calibration linearity.

In the analysis of aldehydes and ketones via 2,4-Dinitrophenylhydrazine (DNPH) derivatization, "co-elution" is often a misdiagnosis.[1] What looks like co-elution is frequently geometric isomerization or column selectivity mismatch . This guide moves beyond basic EPA Method 8315A/TO-11A instructions to address the physicochemical realities of hydrazone chromatography.

Module 1: The Isomer Trap (Syn/Anti Splitting)

Symptom: You see two peaks for a single standard (e.g., MEK, Crotonaldehyde, Benzaldehyde), or a "shoulder" that looks like a co-eluting impurity.

The Mechanism: Unlike simple analytes, DNPH derivatives contain a C=N double bond. This restricts rotation, creating geometric isomers (syn and anti, or E and Z).

-

Symmetrical Ketones (e.g., Acetone): R1 = R2. No isomers. Single peak.

-

Unsymmetrical Carbonyls (e.g., MEK, Benzaldehyde): R1 ≠ R2. Isomers form.

-

The Problem: On high-efficiency columns (Sub-2 µm or Core-Shell), these isomers often partially separate, looking like contamination.

Troubleshooting Protocol: Isomer vs. Impurity

Use this logic flow to determine if your "co-elution" is actually just physics at work.

Figure 1: Decision matrix for distinguishing geometric isomers from true co-eluting impurities.

Corrective Action:

-

Quantification: If it is an isomer, sum the areas of both peaks. This is accepted in EPA TO-11A and 8315A protocols.

-

Peak Collapse: You can force the isomers to merge by increasing the column temperature (e.g., to 40–50°C), which increases the rate of interconversion, or by changing the solvent system (Methanol often splits isomers more than Acetonitrile).

Module 2: The Critical Pair (Acetone vs. Acrolein)

Symptom: Acetone-DNPH and Acrolein-DNPH elute effectively at the same time on standard C18 columns. Why: Both molecules have nearly identical hydrophobicity indices. Standard C18 relies on hydrophobic interaction, which is insufficient here.

Solution A: The "Pi-Pi" Selectivity Shift (Recommended)

Standard C18 columns interact only dispersively. To separate Acrolein (conjugated system) from Acetone, you need pi-pi interactions .

-

Switch Column: Move from C18 to a Phenyl-Hexyl or a specialized "Carbonyl" phase (e.g., Restek Allure AK, Agilent Poroshell 120 EC-C18, or Thermo Acclaim Carbonyl).

-

Mechanism: The phenyl ring in the stationary phase interacts with the pi-electrons in the Acrolein-DNPH double bond, retaining it longer than the Acetone-DNPH.

Solution B: Mobile Phase Tuning (The THF Modifier)

If you must use a standard C18, you need to alter the mobile phase selectivity.

Optimized Gradient Table (Acetone/Acrolein Resolution)

| Time (min) | % Water | % Acetonitrile | % THF | Flow (mL/min) | Note |

| 0.0 | 40 | 30 | 30 | 1.0 | High THF separates critical pair |

| 15.0 | 40 | 30 | 30 | 1.0 | Isocratic hold essential |

| 15.1 | 20 | 80 | 0 | 1.0 | Flush heavier carbonyls |

| 20.0 | 40 | 30 | 30 | 1.0 | Re-equilibration |

-

Warning: THF (Tetrahydrofuran) is unstable. Use non-stabilized THF if detecting by UV, but be aware of peroxide formation. Ensure your system PEEK tubing is compatible with high % THF.

Module 3: Reagent Overload (Formaldehyde Masking)

Symptom: A massive peak at the solvent front tails into the Formaldehyde-DNPH peak, making low-level quantification impossible. Cause: This is unreacted DNPH reagent.[2][3] In many commercial cartridges, the DNPH load is high (to ensure capture efficiency), leading to saturation in the extract.

Workflow: Resolution & Cleanup

Figure 2: Workflow for eliminating DNPH reagent interference.

Technical Insight:

-

Wavelength: DNPH reagent absorbs strongly at lower UV (300 nm). The hydrazone derivatives have a max absorption near 360 nm . Ensure your detector is set to 360 nm (bandwidth 4 nm) to optically "filter" out the excess reagent.

-

Gradient: Do not start at 100% water. Start at ~30-40% Acetonitrile. The DNPH reagent is more polar and will elute in the void volume, while Formaldehyde-DNPH will be retained slightly.

Frequently Asked Questions (FAQs)

Q: My Butyraldehyde and MEK are co-eluting. What now? A: This is the second most common critical pair.

-

The Fix: Lower your column temperature to 20°C.

-

The Trade-off: This will widen your peaks. If resolution is still poor, you must switch to a column with higher carbon load or a specific "Carbonyl" application column (see References).

Q: Can I use Methanol instead of Acetonitrile? A: You can, but be careful. Methanol is a protic solvent and can hydrogen-bond with the hydrazones. This often worsens the syn/anti peak splitting discussed in Module 1. Acetonitrile (aprotic) is generally preferred for sharper peaks in DNPH analysis.

Q: My peaks are tailing badly. A: DNPH derivatives are slightly acidic. Ensure your mobile phase is not too acidic. However, the most common cause is aldehyde-bis-hydrazone formation (reaction of one aldehyde with two DNPH molecules) if the reaction conditions were too harsh (too acidic or too hot during derivatization).

References

-

U.S. EPA. (1996).[4] Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[4][5][6] SW-846.[6] [Link]

-

U.S. EPA. (1999). Compendium Method TO-11A: Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by High Performance Liquid Chromatography (HPLC). [Link]

-

Agilent Technologies. (2018).[2][7] Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS.[7] Application Note 5991-9182EN. [Link]

-

Uchiyama, S., et al. (2003). Syn/anti isomerization of 2,4-dinitrophenylhydrazones in the determination of airborne unsymmetrical aldehydes and ketones.[8] Journal of Chromatography A. [Link]

-

Restek Corporation. (2000). Rapid Separation and Identification of Carbonyl Compounds by HPLC. Application Note. [Link]

Sources

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. youngin.com [youngin.com]

- 3. Acetone as DNPH-aldehyde mobile phase? - Chromatography Forum [chromforum.org]

- 4. epa.gov [epa.gov]

- 5. epa.gov [epa.gov]

- 6. Analytical Method [keikaventures.com]

- 7. agilent.com [agilent.com]

- 8. Syn/anti isomerization of 2,4-dinitrophenylhydrazones in the determination of airborne unsymmetrical aldehydes and ketones using 2,4-dinitrophenylhydrazine derivation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting DNPH Derivative Isomers in Chromatography

Topic: Dealing with E/Z Isomers of 2,4-Dinitrophenylhydrazones Audience: Analytical Chemists, drug development professionals, and environmental scientists.

Introduction: The "Ghost Peak" Phenomenon